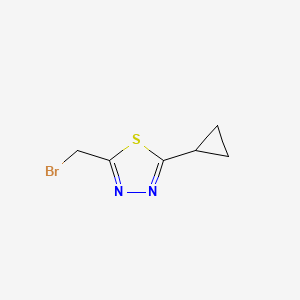
2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole
Overview
Description
The compound “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” were not found, bromomethyl compounds are often synthesized from ketones or aldehydes in the presence of bromine . The bromination of carbonyl compounds is a common transformation in organic synthesis .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Bromomethyl compounds, like “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole”, can undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, they can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” would likely be determined using techniques such as melting point determination, solubility testing, and density measurement .Scientific Research Applications
Anticancer Activity
Derivatives of 1,3,4-thiadiazole, including those related to 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, have been synthesized and evaluated for their anticancer potential. For instance, a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives were prepared and showed selective activity against leukemic cancer cell lines. This highlights the compound's potential in anticancer drug development (Noolvi et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole have exhibited significant antimicrobial and anti-inflammatory properties. For example, bis-heterocyclic derivatives incorporating thiadiazole moieties demonstrated potent antimicrobial spectrum against various microbes, as well as pronounced anti-inflammatory and analgesic activities (Ravindra Kumar & Hament Panwar, 2015).
Synthesis of Novel Heterocyclic Compounds
The versatility of 1,3,4-thiadiazole derivatives, closely related to 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, in synthesizing novel heterocyclic compounds with potential biological activities has been explored. New approaches for the synthesis of thiadiazole and triazole derivatives with antimicrobial activity have been reported, showcasing the compound's utility in creating new therapeutic agents (Wardakhan & El-Sayed, 2009).
Antifungal and Antibacterial Properties
Several studies have focused on the synthesis of thiadiazole derivatives for their antifungal and antibacterial activities. For instance, novel imidazo[2,1-b]-1,3,4-thiadiazoles showed slight to moderate activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Atta et al., 2011). Additionally, the synthesis of some new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents highlights the broad applicability of thiadiazole derivatives in medicinal chemistry (Hamama et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Many bromomethyl compounds are known to interact with DNA . They can form covalent bonds with DNA, leading to DNA crosslinking . This can interfere with DNA replication and transcription, affecting the function of cells.
Mode of Action
Bromomethyl compounds can react with DNA through a process called alkylation . This involves the transfer of an alkyl group from the bromomethyl compound to DNA. The resulting DNA crosslinks can prevent DNA strands from separating, which is necessary for DNA replication and transcription .
Biochemical Pathways
The alkylation of DNA can trigger various cellular responses. For example, cells have repair mechanisms to fix DNA damage. If the damage is too severe, it can lead to cell death (apoptosis). DNA crosslinking can also block the cell cycle, preventing cell division .
Result of Action
The primary result of the action of bromomethyl compounds is DNA damage, which can lead to cell death. This can be beneficial in the context of cancer treatment, where the goal is to kill cancer cells .
properties
IUPAC Name |
2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWHEMXTWUORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
CAS RN |
951122-65-9 | |
| Record name | 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)


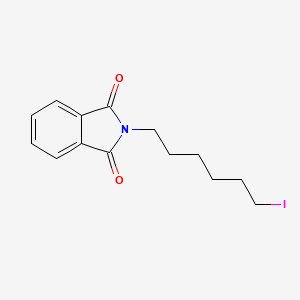

![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)
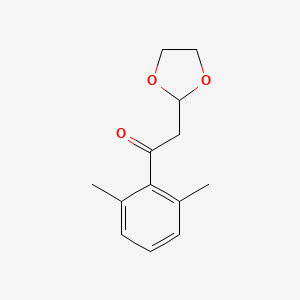



![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
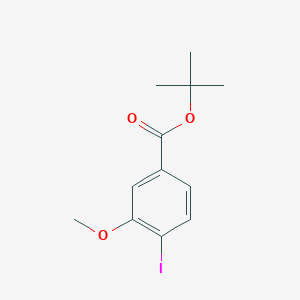
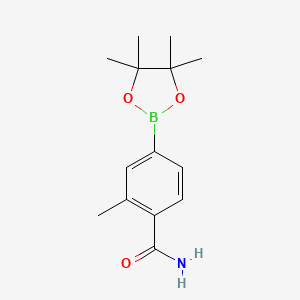
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)